molecular formula C9H12N2O2 B13320207 1-(1,5-Dimethyl-1H-pyrazol-3-yl)butane-1,3-dione

1-(1,5-Dimethyl-1H-pyrazol-3-yl)butane-1,3-dione

Cat. No.: B13320207
M. Wt: 180.20 g/mol
InChI Key: FPBLJUUVWIJDMB-UHFFFAOYSA-N
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Description

1-(1,5-Dimethyl-1H-pyrazol-3-yl)butane-1,3-dione is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of the pyrazole ring in this compound makes it an interesting compound for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,5-Dimethyl-1H-pyrazol-3-yl)butane-1,3-dione typically involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylate with a suitable diketone precursor. One common method involves the use of ethyl-1,5-dimethyl-1H-pyrazole-3-carboxylate and a diketone such as acetylacetone. The reaction is carried out in the presence of a base, such as sodium ethoxide, in an anhydrous solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1,5-Dimethyl-1H-pyrazol-3-yl)butane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Scientific Research Applications

1-(1,5-Dimethyl-1H-pyrazol-3-yl)butane-1,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1,5-Dimethyl-1H-pyrazol-3-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,5-Dimethyl-1H-pyrazol-3-yl)butane-1,3-dione is unique due to its specific structure, which combines the pyrazole ring with a butane-1,3-dione moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

1-(1,5-dimethylpyrazol-3-yl)butane-1,3-dione

InChI

InChI=1S/C9H12N2O2/c1-6-4-8(10-11(6)3)9(13)5-7(2)12/h4H,5H2,1-3H3

InChI Key

FPBLJUUVWIJDMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)C(=O)CC(=O)C

Origin of Product

United States

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